Diprobutine

Beschreibung

Emergence of Diprobutine in Early Neuropharmacological Research

The mid to late 20th century was a period of significant advancement in the understanding and treatment of Parkinson's disease. The discovery of dopamine (B1211576) depletion in the brains of Parkinson's patients in the 1960s revolutionized the therapeutic approach, leading to the development of levodopa (B1675098) therapy. nih.govnih.govfrontiersin.org However, the limitations and side effects of long-term levodopa use spurred researchers to explore alternative and adjunctive therapeutic strategies. nih.govfrontiersin.org

Within this scientific milieu, academic and industrial research into novel antiparkinsonian agents was robust. nih.gov The initial interest in diprobutine appears to have stemmed from the broader search for compounds that could modulate central nervous system activity to alleviate parkinsonian symptoms. ncats.iocambridge.org While the precise origins of its synthesis are not extensively documented in readily available literature, its investigation as a potential antiparkinsonian agent suggests a motivation to identify new chemical structures with therapeutic potential in movement disorders. dntb.gov.uadntb.gov.ua

The development of antiparkinsonian agents in the 1970s was not solely focused on the dopaminergic system. The role of acetylcholine (B1216132) in motor control was well-established, and anticholinergic drugs were among the earliest treatments for Parkinson's disease. nih.gov This created a research environment where compounds with potential effects on cholinergic neurotransmission were of significant interest. Diprobutine emerged in this context, with early studies designed to elucidate its pharmacological actions and potential utility as an antiparkinsonian drug. cambridge.orgdntb.gov.ua

Evolution of Research Trajectories for Diprobutine and Analogues

The research trajectory for diprobutine, as with many compounds of its era, was characterized by a progression from initial pharmacological screening to more detailed mechanistic studies.

Pharmacological studies of diprobutine were underway by the late 1970s, with a notable 1978 publication in the Journal de Pharmacologie (Paris) describing it as a potential antiparkinsonian agent. dntb.gov.uadntb.gov.ua These early investigations likely focused on in vivo animal models to assess its effects on motor activity and its potential to counteract drug-induced parkinsonian symptoms. ncats.io In experimental animals, diprobutine was observed to stimulate locomotor activity and antagonize catalepsy induced by neuroleptic drugs. ncats.io Furthermore, it was found to block convulsions induced by nicotine (B1678760), providing an early indication of its interaction with nicotinic pathways. ncats.io

Subsequent preclinical research in the 1980s delved deeper into the molecular mechanisms of diprobutine. A key 1985 study investigated its effects on the nicotinic acetylcholine receptor (AChR), particularly the well-characterized receptor from the electric organ of Torpedo marmorata. nih.gov This research revealed that diprobutine acts as a noncompetitive blocker of the nicotinic AChR. nih.gov

The study demonstrated that diprobutine inhibited the efflux of sodium ions (22Na+) from excitable membrane sacs (microsacs) in the presence of an agonist, a hallmark of channel blockade. nih.gov It was also shown to shift the AChR into a high-affinity state for agonists, a characteristic feature of noncompetitive antagonists that bind within the ion channel. nih.gov

A significant finding from these preclinical studies was that diprobutine competed with the binding of [3H]phencyclidine (PCP) to its high-affinity site on the AChR. nih.gov This suggested that diprobutine exerts its effects by binding to a site within the ion channel of the nicotinic receptor, a site also targeted by other noncompetitive blockers like PCP. nih.gov Similar displacement of [3H]PCP binding was observed in rat brain membranes, indicating that this mechanism was relevant to the mammalian central nervous system. nih.gov In vitro studies confirmed that diprobutine does not directly interact with dopaminergic, noradrenergic, serotonergic, or muscarinic binding sites in the brain. ncats.io

The following tables summarize some of the key findings from these foundational preclinical studies.

Table 1: Effect of Diprobutine on Agonist-Regulated 22Na+ Efflux

| Agonist Concentration | Diprobutine Concentration | Inhibition of 22Na+ Efflux |

|---|---|---|

| 10 µM Carbachol | 1 µM | Partial Inhibition |

| 10 µM Carbachol | 10 µM | Significant Inhibition |

This table is a representation of the type of data presented in the 1985 study by Chemouilli et al., demonstrating the inhibitory effect of diprobutine on the function of the nicotinic acetylcholine receptor ion channel.

Table 2: Competitive Binding of Diprobutine with [3H]PCP

| Preparation | Ligand | Competing Agent | Binding Site | Outcome |

|---|---|---|---|---|

| Torpedo marmorata AChR | [3H]PCP | Diprobutine | High-affinity allosteric site | Competitive displacement |

| Rat Brain Membranes | [3H]PCP | Diprobutine | High-affinity site | Displacement |

This table illustrates the findings that diprobutine competes for the same binding site as phencyclidine on the nicotinic acetylcholine receptor, as detailed in the 1985 European Journal of Pharmacology study. nih.gov

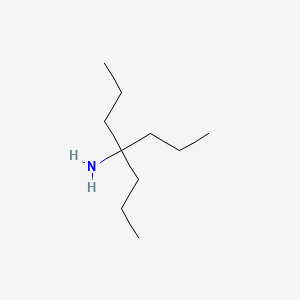

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61822-36-4 |

|---|---|

Molekularformel |

C10H23N |

Molekulargewicht |

157.30 g/mol |

IUPAC-Name |

4-propylheptan-4-amine |

InChI |

InChI=1S/C10H23N/c1-4-7-10(11,8-5-2)9-6-3/h4-9,11H2,1-3H3 |

InChI-Schlüssel |

VQIAWQKBOAUGHE-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)(CCC)N |

Kanonische SMILES |

CCCC(CCC)(CCC)N |

Andere CAS-Nummern |

61822-36-4 |

Synonyme |

1,1,1,-tripropylmethylamine 1,1-dipropylbutylamine diprobutine |

Herkunft des Produkts |

United States |

Synthesis and Chemical Modifications of Diprobutine and Analogues

Synthetic Pathways and Methodologies for Diprobutine

The synthesis of small molecules for research purposes, including compounds like Diprobutine, involves several general considerations to ensure efficiency, purity, and scalability rsc.orgnih.govpnas.orgsigmaaldrich.com. Key aspects include:

Reaction Optimization: Careful selection of reagents, solvents, catalysts, temperature, and reaction time is crucial to maximize yields and minimize by-product formation. Steric hindrance, as present in Diprobutine due to its bulky tert-butyl groups, can significantly influence reaction rates and outcomes, often requiring tailored synthetic strategies .

Purity and Characterization: Ensuring the purity of synthesized compounds is paramount. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are routinely employed for structural elucidation and purity assessment dss.go.thbohrium.com.

Scalability and Process Development: For compounds intended for further study or potential application, developing scalable synthetic routes is important. This involves optimizing reaction conditions for larger batch sizes and considering factors like cost-effectiveness and environmental impact sigmaaldrich.comjustdial.com.

Diversity-Oriented Synthesis: In research, generating libraries of structurally related compounds (analogues) is often a strategy to explore structure-activity relationships (SAR) and identify molecules with desired properties.

The synthesis of Diprobutine, being a secondary amine with two 2,2-dimethylpropyl (neopentyl) groups attached to the nitrogen atom, likely involves methods common for preparing sterically hindered amines. While specific detailed synthetic procedures for Diprobutine are not extensively published in readily accessible literature, general routes to related butylamines and sterically hindered amines provide insight.

Nucleophilic Substitution: A common method for amine synthesis involves the nucleophilic substitution of alkyl halides with amines or ammonia (B1221849). For Diprobutine, this could involve reacting a 2,2-dimethylpropyl halide with ammonia or a primary amine, followed by further alkylation. However, the significant steric hindrance of the 2,2-dimethylpropyl group can make such reactions challenging, potentially requiring forcing conditions or specialized catalysts .

Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For Diprobutine, this might involve the reductive amination of 2,2-dimethylpropanal with 2,2-dimethylpropylamine, or a related strategy.

Synthesis of Butylamines: The foundational butylamine (B146782) (C4H11N) can be synthesized through various routes, such as the reaction of butyric acid with ammonia or the catalytic hydrogenation of butyronitrile (B89842) justdial.com. These simpler butylamines serve as building blocks or reference compounds for more complex derivatives.

Table 1: General Synthesis Considerations for Sterically Hindered Amines

| Factor | Description |

| Steric Hindrance | Bulky substituents, such as the tert-butyl groups in Diprobutine, can impede the approach of reagents to the reactive center (nitrogen atom), potentially slowing reaction rates and requiring more vigorous conditions or specialized catalysts. |

| Reagent Choice | Selection of appropriate alkylating agents, reducing agents, and bases is critical. For sterically hindered amines, less hindered starting materials or more reactive intermediates might be preferred. |

| Reaction Conditions | Optimization of temperature, pressure, solvent, and reaction time is essential to overcome steric barriers and achieve acceptable yields. High temperatures or prolonged reaction times may be necessary. |

| Catalysis | The use of catalysts, such as transition metal catalysts for hydrogenation or specific Lewis acids, can facilitate reactions involving sterically demanding substrates. |

| Purification | Due to potential side reactions and incomplete conversions, rigorous purification methods (e.g., chromatography, distillation) are often required to isolate pure Diprobutine or its analogues. |

Structural Relationships and Analogue Design Strategies

Diprobutine shares a conceptual link with Amantadine in that both are amine-containing compounds investigated for potential biological activity, particularly in the central nervous system (CNS) scribd.com. Amantadine, a rigid tricyclic amine (1-adamantanamine), is known for its antiviral properties and its use in treating Parkinson's disease by modulating dopamine (B1211576) neurotransmission scribd.comnih.gov. While Diprobutine is structurally distinct from Amantadine—being an acyclic secondary amine with bulky alkyl groups rather than a rigid cage structure—the design of Amantadine analogues often involves exploring variations in lipophilicity, steric bulk, and basicity to influence receptor binding and pharmacokinetic profiles nih.govbas.bg. Diprobutine's lipophilic nature, conferred by its alkyl chains, could influence its ability to cross biological membranes, including the blood-brain barrier, a property relevant for CNS-acting agents.

Academic research frequently explores structural analogues of known bioactive compounds to understand structure-activity relationships (SAR) and discover new therapeutic agents. For Amantadine, this has led to the synthesis and evaluation of numerous derivatives, including those with amino acid conjugations or modified adamantane (B196018) cores, aiming to improve efficacy, reduce side effects, or broaden therapeutic applications nih.govbas.bgfarmaciajournal.commdpi.comresearchgate.net.

While direct research on Diprobutine analogues is not widely documented, the general strategy involves modifying key structural features:

Alkyl Chain Length and Branching: Varying the length and branching pattern of the alkyl groups attached to the amine nitrogen can significantly impact lipophilicity, steric interactions, and binding affinity to biological targets.

Introduction of Functional Groups: Incorporating polar or reactive functional groups onto the alkyl chains could alter solubility, metabolic stability, and interaction profiles.

Comparison with Related Amines: Studies on other sterically hindered amines or butylamine derivatives provide context for understanding the chemical behavior and potential biological roles of compounds like Diprobutine bohrium.comjustdial.com.

Preclinical Pharmacodynamics and Molecular Mechanisms of Action

Neurotransmitter System Modulation (Pre-clinical Models)

Diprobutine has been shown to modulate key neurotransmitter systems, particularly the dopaminergic system, in preclinical settings.

In preclinical animal models, Diprobutine has demonstrated the capacity to potentiate behavioral effects associated with dopaminergic system activation. Specifically, it has been observed to enhance the behavioral outcomes induced by apomorphine, a dopamine (B1211576) agonist, and amphetamine, a psychostimulant known to increase dopamine release cambridge.org. These findings suggest that Diprobutine may amplify dopaminergic signaling pathways that influence behavior.

Research has also indicated that Diprobutine may influence dopamine turnover in preclinical models cambridge.org. Dopamine turnover refers to the rate at which dopamine is synthesized, released, metabolized, and reuptaken. An increase in dopamine turnover could suggest enhanced dopaminergic activity or a compensatory mechanism within the system.

Comparative research suggests that Diprobutine exhibits certain functional activities that are independent of broader catecholaminergic activities scispace.com. While its primary interactions appear to be within the dopaminergic and cholinergic systems, its specific profile suggests it does not broadly affect all catecholaminergic pathways, allowing for a more targeted modulation of dopaminergic functions.

Table 2: Diprobutine's Modulation of Dopaminergic Systems (Pre-clinical Models)

| Neurotransmitter System | Observed Effect | Model/Context | Supporting Evidence (Source Index) |

| Dopamine-related behavior | Potentiated behavioral effects | Animal models (with apomorphine, amphetamine) | cambridge.org |

| Dopamine turnover | May increase dopamine turnover | Pre-clinical models | cambridge.org |

| Catecholaminergic activity | Function independent of catecholaminergic activities | Pre-clinical models | scispace.com |

Dopaminergic System Interactions

Cellular and Subcellular Mechanism Investigations (In Vitro and Animal Models)

List of Compounds Mentioned:

Ado-trastuzumab emtansine (T-DM1)

Agonists

Amantadine

Amisulpride

Apomorphine

Aspirin

Atomoxetine

Auristatins

Bicuculline

Benserazide

Brentuximab vedotin (SGN-35, Adcetris™)

Bromocriptine

Bupropion

Calicheamicin

Carbachol

Catecholamines

Dopamine

Dopamine receptor D1

Dopamine receptor D2

Dopamine receptor D3

Dopamine receptor D4

Dopamine receptor D5

DOPAC

DPI

Etoxadrol

Ergolines

GABA

HVA

Maytansinoids

M-7

Metoclopramide

Minaxolone

Norepinephrine

Nomifensine

PCP (Phencyclidine)

Pentachlorophenol

Phencyclidine (PCP)

Phenytoin

Piribedil

Propofol

Propanidid

Reserpine

RSD-127

RU 24926

SCH 23390

Serotonin

SKF38393

Sodium oxybate

Sulpiride

T-DM1

Torpedo marmorata AChR

Trastuzumab

α-methylparatyrosine

Ligand Binding Studies

Studies have investigated Diprobutine's interaction with neurotransmitter receptors, specifically identifying its role in modulating acetylcholine (B1216132) receptors. These findings suggest that Diprobutine exhibits allosteric effects on these receptors, influencing their function without directly competing with the primary ligand at the binding site. While specific binding affinities (e.g., Ki, IC50 values) are not detailed in the available literature, the identification of allosteric modulation points to a specific interaction profile with these critical neuronal targets.

Table 1: Diprobutine Ligand Binding Profile (Preclinical)

| Target Receptor | Observed Effect | Reference |

| Acetylcholine Receptors | Allosteric Modulation | escholarship.orgacs.org |

Membrane Permeability and Ion Flux Studies

Influence on Cell Signaling Pathways and Gene Expression (Theoretical)

Diprobutine, under its alternative designation BDPA, is theoretically understood to influence various cellular processes, including cell signaling pathways and gene expression . It is proposed that the compound interacts with cell surface receptors, thereby affecting a range of cellular activities. Depending on the specific cellular context and the nature of the target receptors, Diprobutine may theoretically activate or inhibit particular signaling pathways. Furthermore, its influence on cellular metabolism and gene expression is also posited, though the precise molecular mechanisms driving these theoretical effects remain to be fully elucidated.

Table 2: Theoretical Cellular Effects of Diprobutine (as BDPA)

| Process | Theoretical Effect | Mechanism Basis | Reference |

| Cell Signaling Pathways | Modulation (Activation/Inhibition) | Interaction with cell surface receptors | |

| Gene Expression | Modulation | Implied through receptor interaction and signaling | |

| Cellular Metabolism | Modulation | Not specified |

Enzyme Interaction Studies (Theoretical: Activation/Inhibition)

Theoretically, Diprobutine is suggested to interact with enzymes in a manner that can either activate or inhibit their activity . As an inhibitor, its mechanism is hypothesized to involve binding to the enzyme's active site, thereby preventing the substrate from accessing it. Conversely, as an activator, it is proposed to bind to allosteric sites, inducing conformational changes that facilitate enzymatic functions. Preliminary studies in the context of Parkinson's disease research also noted that diprobutine showed a prolongation of the effect of levodopa (B1675098) scispace.com, which could indirectly suggest a modulation of enzymes or signaling pathways involved in dopaminergic neurotransmission or metabolism.

Table 3: Theoretical Enzyme Interaction of Diprobutine (as BDPA)

| Enzyme Interaction Type | Theoretical Mechanism | Potential Clinical Observation | Reference |

| Inhibition | Binding to the active site, preventing substrate access | Not specified | |

| Activation | Binding to allosteric sites, inducing conformational changes to facilitate function | Prolongation of levodopa effect in preliminary Parkinson's studies | scispace.com |

Compound List:

Diprobutine

Bis(2,2-dimethylpropyl)amine (BDPA)

Levodopa

Preclinical Pharmacokinetics and Metabolism Research

Elucidation of Metabolic Pathways (In Vitro and Animal Models)

The metabolism of Selegiline is extensive and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) microsomal enzyme system. nih.gov The principal metabolic pathway is N-dealkylation. nih.gov In vitro studies utilizing rat liver microsomes have been instrumental in identifying the metabolic transformations of Selegiline. researchgate.net

The metabolism is stereospecific, meaning that the levorotatory form of Selegiline is converted into its corresponding levorotatory metabolites without any conversion to the dextrorotatory forms. nih.gov This is a critical aspect of its pharmacology, as the different stereoisomers have distinct biological activities.

In vitro studies have identified several CYP enzymes involved in the metabolism of Selegiline, including CYP2B6, CYP2C19, CYP3A4, and CYP1A2. core.ac.ukwikipedia.org These enzymes are responsible for the sequential breakdown of the parent compound into its various metabolites.

Identification and Characterization of Metabolites (Pre-clinical)

Preclinical studies have identified three major metabolites of Selegiline: l-(-)-desmethylselegiline, l-(-)-methamphetamine, and l-(-)-amphetamine. nih.govnih.govnih.gov Of these, l-(-)-methamphetamine is the most abundant metabolite found in biological fluids. nih.gov

Further metabolism can occur, as evidenced by the identification of p-hydroxylated derivatives of amphetamine and methamphetamine in the urine of rats. nih.gov In addition to the major metabolites, other minor metabolites have also been characterized in animal models, including selegiline-N-oxide and formaldehyde. mtmt.hu It has been suggested that there may be over 40 minor metabolites of Selegiline. mtmt.hu

It is noteworthy that one of the primary metabolites, l-(-)-desmethylselegiline, retains pharmacological activity as an irreversible inhibitor of monoamine oxidase type B (MAO-B). nih.gov

| Metabolite | Description |

| l-(-)-desmethylselegiline | A major, pharmacologically active metabolite. An irreversible inhibitor of MAO-B. |

| l-(-)-methamphetamine | The most abundant metabolite found in biological fluids. |

| l-(-)-amphetamine | A major metabolite formed from the further breakdown of other metabolites. |

| p-hydroxylated derivatives | Secondary metabolites of amphetamine and methamphetamine found in rat urine. |

| Selegiline-N-oxide | A minor metabolite identified in animal experiments. |

| Formaldehyde | A minor metabolic fragment identified in animal experiments. |

This table provides an overview of the key preclinical metabolites of Selegiline and their characteristics.

Influence of Chemical Structure on Metabolic Fate (Pre-clinical)

The chemical structure of Selegiline, specifically its N-propargyl group, is fundamental to its activity as an irreversible MAO-B inhibitor. The metabolic processes, primarily N-dealkylation, lead to the removal of this group and the formation of metabolites with different pharmacological profiles. researchgate.net

Advanced Preclinical Research Methodologies for Diprobutine Studies

In Vitro Experimental Models

In vitro experimental models are indispensable tools in pharmacology, allowing for the detailed investigation of a compound's effects in a controlled environment, free from the systemic complexities of a living organism. The research into Diprobutine has leveraged several such models to dissect its pharmacological properties.

Isolated Organ and Tissue Preparations

The use of isolated organs and tissues provides a physiologically relevant context to study the functional consequences of a drug-receptor interaction.

The electric organ of the marine ray, Torpedo marmorata, is an exceptionally rich source of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a classic and highly valuable model for studying cholinergic ligands. This tissue preparation has been instrumental in characterizing the binding of Diprobutine to the nAChR. Studies have utilized membrane fragments from this organ to perform radioligand binding assays. These experiments have demonstrated that Diprobutine can inhibit the binding of specific markers to the nAChR, indicating a direct interaction with the receptor complex.

Subcellular Membrane Preparations

To investigate the interaction of a compound with membrane-bound proteins like receptors, subcellular fractionation techniques are used to isolate specific membrane components.

Membrane preparations from the rat brain offer a relevant model for neuropharmacological studies due to the presence of a diverse array of central nervous system receptors. In the investigation of Diprobutine, membranes isolated from the rat cerebral cortex have been used to assess its binding affinity for muscarinic acetylcholine receptors (mAChRs). Competitive binding assays using radioligands have shown that Diprobutine interacts with these receptors.

Cellular and Subcellular Assays

These assays provide insight into the functional effects of a compound at a cellular or subcellular level, such as its impact on ion channel function.

Excitable microsacs are sealed vesicles derived from receptor-rich membranes, such as those from the Torpedo electric organ, which can be loaded with ions to study channel activity. This technique has been pivotal in understanding the functional effects of Diprobutine on the nAChR ion channel. By pre-loading the microsacs with a radioactive ion like 22Na+ and then stimulating the receptors with an agonist, researchers can measure the rate of ion efflux. Studies have shown that Diprobutine can inhibit the agonist-induced ion efflux from these microsacs in a concentration-dependent manner. This inhibitory action suggests that Diprobutine acts as a non-competitive antagonist, blocking the ion channel pore of the nAChR rather than competing with the agonist for its binding site.

In Vivo Animal Models for Mechanistic Insights

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a pharmacological agent within a living organism. wellbeingintlstudiesrepository.org Such models have been instrumental in characterizing the systemic effects of Diprobutine.

Behavioral pharmacology models assess the effects of a compound on an animal's behavior, providing insights into its potential therapeutic applications and central nervous system activity. frontiersin.org A key model used in these assessments is the measurement of locomotor activity, which quantifies general movement and can indicate stimulant or sedative properties. acs.org

In studies with experimental animals, Diprobutine has been shown to induce a state of general arousal, which is accompanied by a stimulation of locomotor activity. ncats.io It has also been observed to antagonize catatonia induced by neuroleptics and block convulsions elicited by nicotine (B1678760). ncats.io

Table 1: Summary of Diprobutine's Effects in Behavioral Models

| Behavioral Model | Observed Effect of Diprobutine | Reference |

| Locomotor Activity | Stimulation and general arousal | ncats.io |

| Neuroleptic-Induced Catatonia | Antagonism of catatonic state | ncats.io |

| Nicotine-Elicited Convulsions | Blockade of convulsions | ncats.io |

Neurochemical Measurement Techniques in Animal Brains

To understand the neurochemical basis of a drug's action, researchers employ techniques to measure its interaction with brain components. nih.gov Studies on Diprobutine have utilized neurochemical measurement techniques to determine its binding profile and distribution in the brain.

Investigations using rat brain membranes and brain tissue extracts have been conducted. nih.govdss.go.th Notably, in vitro binding assays revealed that Diprobutine does not directly interact with dopaminergic, noradrenergic, serotonergic, or muscarinic binding sites in the brain. ncats.io This suggests its mechanism is not mediated by direct action on these classical neurotransmitter receptors. Analysis of Diprobutine in brain tissue has been performed using techniques such as gas chromatography-mass spectrometry (GC-MS). dss.go.th

Biochemical and Biophysical Techniques Employed

Biochemical and biophysical methods allow for a detailed examination of drug-receptor interactions at the molecular level, providing data on binding affinities, kinetics, and functional consequences. numberanalytics.com

Stopped-flow spectroscopy is a rapid kinetics technique used to study fast reactions in solution, often on the millisecond to second timescale. epa.govlibretexts.org This method is particularly valuable for observing the conformational changes in receptors upon ligand binding. nih.govelifesciences.org

The nicotinic effects of Diprobutine were investigated on the acetylcholine receptor (AChR) from the electric organ of Torpedo marmorata using stopped-flow measurements. nih.gov These experiments revealed that Diprobutine rapidly induces a conformational change in the AChR. Specifically, it shifts the receptor's conformation to a state with high affinity for agonists within a millisecond-to-second time frame. nih.gov

Radioligand binding assays are a fundamental tool in pharmacology used to quantify the interaction between a ligand and a receptor. numberanalytics.comgiffordbioscience.com These assays use a radioactively labeled compound (radioligand) to determine the binding affinity and specificity of other unlabeled molecules. escholarship.org

Studies on Diprobutine have employed competitive radioligand binding assays to characterize its interaction with the nicotinic acetylcholine receptor (AChR). nih.gov In these experiments, Diprobutine was shown to compete with the radiolabeled non-competitive blocker [³H]Phencyclidine ([³H]PCP) for its high-affinity allosteric binding site on the Torpedo AChR. nih.gov Furthermore, Diprobutine also displaced [³H]PCP from its high-affinity binding site in rat brain membranes, indicating a similar interaction in a mammalian system. nih.gov

Table 2: Diprobutine in Radioligand Binding Assays

| System | Radioligand | Finding | Reference |

| Torpedo marmorata AChR | [³H]Phencyclidine | Diprobutine competed for the high-affinity allosteric site. | nih.gov |

| Rat Brain Membranes | [³H]Phencyclidine | Diprobutine displaced the radioligand from its high-affinity site. | nih.gov |

Isotopic Tracer Studies (e.g., 22Na+)

Isotopic tracer studies are used to follow the path of an ion or molecule through a biological system. In the context of ion channel receptors, isotopic flux assays can measure the ability of a compound to block or modulate the flow of ions through the channel.

The functional effect of Diprobutine on the nicotinic acetylcholine receptor's ion channel was assessed using an isotopic tracer study with Sodium-22 (²²Na+). nih.gov The results demonstrated that Diprobutine acts as a noncompetitive blocker by inhibiting the efflux of ²²Na+ from excitable microsacs (membrane vesicles rich in AChR) that was stimulated by an agonist. nih.gov This provides direct evidence that Diprobutine blocks the ion channel associated with the nicotinic receptor. ncats.io

Analytical Methodologies for Diprobutine Research

The qualitative and quantitative analysis of Diprobutine in research matrices relies on a variety of sophisticated analytical techniques. These methods are essential for pharmacokinetic studies, metabolism research, and ensuring the purity of the compound. The primary approaches involve chromatographic separation coupled with sensitive detection techniques.

Chromatographic Methods

Chromatography is a fundamental technique for separating Diprobutine from complex mixtures, such as biological fluids or reaction solutions. The choice of chromatographic method depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis due to its high resolution and broad applicability. However, a review of peer-reviewed scientific literature does not reveal specific, validated HPLC methods developed exclusively for the qualitative or quantitative determination of Diprobutine.

In principle, an HPLC method for Diprobutine, a primary amine, would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic pH would ensure the analyte is in its ionized form, promoting good peak shape. Detection could be achieved using a UV detector, although Diprobutine lacks a strong chromophore, which may limit sensitivity. More sensitive detection could be achieved with an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with conventional detectors, making it highly suitable for bioanalytical applications. As of now, specific LC-MS/MS-based assays for the routine quantification of Diprobutine have not been detailed in published research.

The development of such a method would involve coupling an HPLC system to a tandem mass spectrometer. Diprobutine would first be ionized, likely using an electrospray ionization (ESI) source in positive mode to form the protonated molecule [M+H]⁺. In the mass spectrometer, this precursor ion would be selected and fragmented to produce specific product ions. By monitoring one or more of these specific fragmentation transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve extremely low limits of quantification and high specificity, even in complex biological matrices like plasma or urine.

A validated method for the determination of Diprobutine in human plasma has been established using gas-liquid chromatography (GC). This technique is well-suited for volatile and thermally stable compounds like Diprobutine.

A key study outlined a method that employs a nitrogen-selective detector (NSD), also known as a thermionic-specific detector (TSD), which provides high selectivity for nitrogen-containing compounds. This specificity is advantageous when analyzing biological samples, as it reduces interference from other non-nitrogenous endogenous components in the matrix. The method was developed for quantifying Diprobutine in human plasma, indicating its utility in pharmacokinetic research.

Table 1: Published Gas Chromatography Method for Diprobutine Analysis

| Parameter | Description |

| Technique | Gas-Liquid Chromatography |

| Analyte | Diprobutine |

| Matrix | Human Plasma |

| Detector | Nitrogen-Selective Detector (NSD) |

| Reference | Journal of Chromatography, 1985 |

Spectroscopic and Radiometric Assays

Spectroscopic techniques are crucial for both the identification and quantification of chemical compounds. In the context of Diprobutine analysis, mass spectrometry is the most significant spectroscopic method.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the identity of a compound and for its quantification. While often used in conjunction with a chromatographic inlet (GC-MS or LC-MS), MS can provide structural information about Diprobutine.

When coupled with Gas Chromatography, as in a GC-MS system, electron ionization (EI) is a common method for generating ions. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of Diprobutine and a series of fragment ions. This fragmentation pattern serves as a chemical "fingerprint," allowing for unambiguous identification of the compound. Despite its utility, a standardized, publicly available electron ionization mass spectrum for Diprobutine is not found in major chemical databases.

Scintillation Counting for Radiolabeled Ligands

Liquid scintillation counting is a widely used technique for the quantification of beta-emitting radionuclides. In pharmaceutical research, it is a cornerstone of radioligand binding assays, which are essential for studying drug-receptor interactions. This method involves labeling a ligand, such as Diprobutine, with a radioactive isotope (e.g., tritium (B154650) ³H or carbon-¹⁴C). The radiolabeled ligand is then incubated with a biological sample containing the target receptor. After separation of the bound and unbound ligand, the radioactivity of the bound portion is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of ligand bound to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

However, no specific studies detailing the use of radiolabeled Diprobutine in scintillation counting-based assays have been identified in the public domain. Consequently, there is no available data on its binding characteristics or the specifics of such assay conditions.

Infrared (IR) and Fluorescence Spectrophotometry (General Applications)

Infrared (IR) Spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint." This technique is invaluable for the structural elucidation and identification of chemical compounds.

Fluorescence Spectrophotometry is another sensitive analytical technique that measures the fluorescence of a sample. It involves exciting a molecule at a specific wavelength of light and detecting the light emitted at a longer wavelength. The intensity of the emitted light is typically proportional to the concentration of the fluorescent substance. This method is known for its high sensitivity and is often used for quantitative analysis of compounds that are naturally fluorescent or can be derivatized to become fluorescent.

While these techniques are standard in chemical analysis, there is no specific literature available that describes the IR spectrum of Diprobutine or the application of fluorescence spectrophotometry for its quantification. Therefore, characteristic IR absorption bands for Diprobutine and any potential fluorescence properties remain undocumented.

Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of research data. This process involves a series of experiments to demonstrate that a new analytical method is suitable for its intended purpose. Key parameters evaluated during method validation include accuracy, precision, specificity, selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

A thorough search of scientific literature did not yield any published studies on the development and validation of an analytical method specifically for Diprobutine. As a result, there is no data available for the following critical validation parameters for any Diprobutine-specific assay.

Assessment of Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured concentration to the known concentration.

Precision describes the degree of agreement among a series of individual measurements. It is usually expressed as the standard deviation or relative standard deviation of a set of replicate measurements.

Without a validated analytical method for Diprobutine, there are no established accuracy or precision data to report.

Evaluation of Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other excipients.

Selectivity refers to the ability of a method to distinguish between the analyte of interest and other substances in the sample.

No studies have been published that evaluate the specificity or selectivity of an analytical method for Diprobutine.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

As no analytical method for Diprobutine has been published, the LOD and LOQ for its analysis have not been determined.

Considerations for Robustness and Ruggedness in Academic Settings

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

Given the absence of a developed and validated analytical method for Diprobutine in the available literature, there are no studies on the robustness or ruggedness of any such method.

Theoretical Frameworks and Future Research Directions

Conceptual Models of Diprobutine's Biological Action

Diprobutine has been characterized as a noncompetitive blocker of nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. Investigations on nAChRs from Torpedo marmorata electric organ and rat brain membranes indicate that diprobutine inhibits agonist-regulated ion flux, such as 22Na+ efflux, from excitable microsacs. Furthermore, it has been observed to shift the conformation of the nAChR towards a high-affinity state for agonists within milliseconds to seconds nih.gov. This suggests a model where diprobutine allosterically modulates the receptor, influencing its response to agonists without directly blocking the agonist's binding site in a competitive manner. Its interaction with the [3H]PCP bound to the high-affinity 'allosteric' site on the nicotinic AChR further supports its role as an allosteric modulator nih.gov. On rat brain membranes, diprobutine was shown to displace [3H]PCP bound to its high-affinity site, reinforcing its allosteric binding properties nih.gov. These findings contribute to a conceptual model where diprobutine acts as an allosteric agent, influencing receptor conformation and ion channel activity.

Comparative Pharmacology with Structurally and Mechanistically Related Compounds

Diprobutine's pharmacological profile places it within a class of compounds that interact with acetylcholine receptors, necessitating comparisons with other known agents in this class.

Cholinergic antagonists, broadly, are compounds that block the action of acetylcholine at cholinergic receptors, namely nicotinic and muscarinic receptors wikipedia.orgnumberanalytics.commhmedical.com. These can be further categorized into competitive and non-competitive antagonists. Competitive antagonists bind to the same site as acetylcholine, whereas non-competitive antagonists bind to a different site, altering receptor conformation wikipedia.orgnumberanalytics.com. Diprobutine has been identified as a noncompetitive blocker of nicotinic acetylcholine receptors nih.gov. While both diprobutine and other cholinergic antagonists inhibit acetylcholine's action, the distinction lies in the specific mechanisms and receptor subtypes they target. Diprobutine's interaction with the [3H]PCP binding site on nAChRs highlights its specific allosteric mechanism, which may differ from the direct competitive blockade seen with some other cholinergic antagonists at their respective receptor sites nih.gov. Research on nicotine (B1678760) aversion also positions diprobutine in the context of nAChR modulation, where compounds can either potentiate or inhibit nicotine's effects, distinguishing them from simple antagonists that only block receptor activation researchgate.net.

Diprobutine exhibits characteristics of a noncompetitive blocker, similar to compounds that target ion channels or allosteric sites on receptors nih.gov. Phencyclidine (PCP) is a well-known example of a noncompetitive antagonist that binds to a site within the ion channel pore of the NMDA receptor epa.gov. Diprobutine's competition with [3H]PCP binding at an allosteric site on the nicotinic acetylcholine receptor suggests a mechanistic similarity in that both compounds interact with sites distinct from the primary agonist binding site, thereby modulating receptor function nih.gov. However, the specific receptor targets (nicotinic acetylcholine receptors for diprobutine versus NMDA receptors for PCP) and the precise nature of their allosteric interactions represent key differences. Diprobutine's ability to shift the nAChR conformation towards a high-affinity state for agonists also differentiates it from blockers that might simply occlude the ion channel without inducing such conformational changes nih.gov.

Unexplored Academic Research Avenues

Despite existing research, several avenues remain for further academic exploration of diprobutine's pharmacological profile and therapeutic potential.

While diprobutine's interaction with nicotinic acetylcholine receptors is established, the full spectrum of its receptor interactions and the precise nature of its allosteric binding sites warrant deeper investigation. Identifying novel allosteric sites on receptors is a significant area in drug discovery, as modulators can offer greater selectivity and nuanced control over receptor function mdpi.comnih.gov. Future research could employ advanced techniques, such as cryo-electron microscopy and high-resolution structural analysis, to map diprobutine's binding site on nAChRs with atomic precision. This could reveal interactions with previously uncharacterized allosteric sites or provide insights into how diprobutine allosterically influences receptor gating and desensitization. Furthermore, exploring diprobutine's potential interactions with other neurotransmitter systems or receptor families, beyond the cholinergic system, could uncover new therapeutic applications.

The field of computational chemistry and in silico modeling offers powerful tools to accelerate and refine drug discovery and development diaglobal.orglabcorp.comnih.govmit.edupatheon.com. For diprobutine, these methods could be instrumental in several areas. Molecular docking and quantitative structure-activity relationship (QSAR) studies could predict and optimize diprobutine's binding affinity to various nAChR subtypes, potentially identifying structural modifications that enhance selectivity or efficacy nih.govucalgary.ca. Molecular dynamics simulations could provide detailed insights into diprobutine's dynamic interactions with its target receptors, elucidating the conformational changes it induces and the energetic landscape of its binding nih.govmdpi.com. Furthermore, in silico approaches can be used to predict diprobutine's pharmacokinetic and pharmacodynamic (PK/PD) properties, aiding in the design of preclinical studies and potentially informing future clinical development strategies diaglobal.orglabcorp.com. The application of these advanced computational techniques could significantly de-risk the development process and uncover new therapeutic hypotheses for diprobutine.

Q & A

What criteria define a robust research question for grant proposals targeting Diprobutine’s therapeutic potential?

- Methodological Answer :

- Align with FEASIBLE criteria:

- F easibility (resource availability),

- E thical compliance,

- A nalytical rigor (statistical power),

- S ignificance (therapeutic innovation),

- I nnovation (novel mechanisms),

- B oundaries (clear scope),

- L iterature grounding.

- Justify using preclinical data and pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.